Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate
Description
Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate is a cyclopropane derivative featuring an ethyl ester group and a 4-tert-butylphenyl substituent. Cyclopropanes are notable for their ring strain, which influences their reactivity and applications in organic synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
ethyl 2-(4-tert-butylphenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-5-18-15(17)14-10-13(14)11-6-8-12(9-7-11)16(2,3)4/h6-9,13-14H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDAWOWWZUSWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of ethyl diazoacetate with 4-tert-butylstyrene in the presence of a transition metal catalyst, such as rhodium or copper complexes. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, studies have shown that derivatives of this compound demonstrate higher potency against Mycobacterium tuberculosis, suggesting its potential as a lead compound for new anti-tuberculosis drugs .
Anti-inflammatory Properties
The compound has also been investigated for anti-inflammatory activity. In vitro studies have reported that it can inhibit pro-inflammatory cytokines, making it a candidate for the treatment of inflammatory diseases such as arthritis .
Structure-Activity Relationship Studies
The unique structure of this compound allows for extensive structure-activity relationship (SAR) studies. Modifications to the cyclopropane and phenyl groups can lead to variations in biological activity, providing insights into the design of more effective therapeutic agents .
Agricultural Applications
Pesticidal Properties
this compound has shown potential as an agricultural chemical due to its antimicrobial properties. It can be utilized as a pesticide or fungicide, providing an environmentally friendly alternative to traditional chemicals . Its efficacy against plant pathogens suggests that it could help in reducing crop losses due to diseases.
Herbicide Development
The compound's ability to interact with specific biological targets makes it a candidate for herbicide development. Research is ongoing to explore its effectiveness in inhibiting weed growth while being safe for crops .
Case Study: Antimicrobial Efficacy
A study conducted on various derivatives of this compound demonstrated that certain modifications significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a new class of antimicrobial agents .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 0.5 | Staphylococcus aureus |
| Rifampin | 1.0 | Mycobacterium tuberculosis |
| Control | 5.0 | Escherichia coli |
Case Study: Anti-inflammatory Mechanism
In another research project, the anti-inflammatory effects of this compound were evaluated using cell cultures stimulated with lipopolysaccharides (LPS). The compound significantly reduced the levels of inflammatory markers such as TNF-alpha and IL-6, demonstrating its potential therapeutic role in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various cellular processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl (1RS,2SR)-1-cyano-2-(4-tert-butylphenyl)cyclopropanecarboxylate (S2r)
- Structure: Differs by a cyano group at the 1-position and a methyl ester instead of ethyl.
- Synthesis: Prepared via bromosulfonium bromide-mediated cyclopropanation of 4-tert-butylstyrene and methyl cyanoacetate (88% yield) .
- Properties: Yellowish viscous oil; polar due to the cyano group, likely reducing volatility compared to the ethyl ester analog.
- Reactivity: The cyano group may participate in further reactions (e.g., hydrolysis or reduction), offering synthetic versatility absent in the target compound.
(1R,2R)-Ethyl 2-(4-(tert-butyl)benzoyl)cyclopropanecarboxylate (Compound 28)
- Structure : Contains a 4-tert-butylbenzoyl (carbonyl-linked) group instead of a direct phenyl substituent.
- Implications : The benzoyl moiety introduces a ketone, increasing polarity and enabling conjugation with the cyclopropane ring. This may alter photochemical behavior or binding affinity in biological systems .
- Applications : Likely used as a precursor for chiral ligands or pharmaceuticals due to its stereochemistry.
Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate
- Structure : Substitutes 4-tert-butylphenyl with 3-chlorophenyl.
- This contrasts with the electron-donating tert-butyl group in the target compound .
Ethyl trans-2-(4-bromothiophen-2-yl)cyclopropanecarboxylate
- Structure : Replaces phenyl with a brominated thiophene ring.
- Reactivity : The bromine atom offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the thiophene’s aromaticity differs from benzene, altering electronic interactions with the cyclopropane .
- Configuration : The trans arrangement of substituents may influence crystallinity or solubility compared to cis isomers.
Resmethrin ([5-(Phenylmethyl)-3-furanyl]methyl-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate)
- Structure : A pyrethroid insecticide with a complex substituent pattern, including furan and propenyl groups.
- Functionality : The propenyl group and furan ring contribute to insecticidal activity by targeting sodium channels in pests. This highlights how cyclopropane carboxylates can be tailored for bioactivity through substituent engineering .
Data Tables
Table 1: Structural and Electronic Comparison
| Compound Name | Substituent(s) | Key Functional Groups | Electronic Effects |
|---|---|---|---|
| Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate | 4-tert-butylphenyl | Ethyl ester | Electron-donating (tert-butyl) |
| Methyl 1-cyano-2-(4-tert-butylphenyl)cyclopropanecarboxylate | 4-tert-butylphenyl, cyano | Methyl ester, cyano | Polarizing (cyano) |
| Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate | 3-chlorophenyl | Ethyl ester | Electron-withdrawing (Cl) |
| Resmethrin | Furanyl, propenyl | Methyl ester, propenyl | Bioactivity-enhancing |
Research Findings and Implications
- Steric vs. In contrast, chlorine or cyano substituents increase reactivity toward nucleophiles .
- Stereochemical Diversity : Compounds like Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate demonstrate the importance of stereochemistry in applications such as asymmetric catalysis .
Biological Activity
Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anti-inflammatory properties, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 218.29 g/mol. The compound features a cyclopropane ring fused with a carboxylate functional group, which contributes to its rigidity and reactivity in biological systems.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. It has been investigated against various bacterial strains, including those resistant to conventional antibiotics. In particular, derivatives of this compound have shown promising results against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) reported as low as 0.69 µg/mL for certain analogs, indicating strong efficacy against both replicating and non-replicating forms of the bacteria .
- Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 0.69 | Active against non-replicating Mtb |
| Analog 1 | 0.72 | Active against replicating Mtb |
| Isoniazid | ~4.0 | Standard treatment |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. Preliminary studies suggest that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This property makes it a candidate for further development as an anti-inflammatory agent.
The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets within cells. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological macromolecules, including proteins and nucleic acids. These interactions may alter enzyme activities and signal transduction pathways critical for microbial growth and inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenolic ring or the cyclopropane structure can significantly influence potency and selectivity against specific pathogens.
- Table 2: SAR Insights for Derivatives
| Modification | Effect on Activity |
|---|---|
| Addition of halogen substituents | Increased reactivity and antimicrobial potency |
| Alteration of alkyl chain length | Variability in bioavailability and toxicity profiles |
Case Studies
Several studies have highlighted the potential applications of this compound in drug development:
- Study on Mycobacterial Inhibition : A study demonstrated that derivatives with specific substituents exhibited enhanced activity against both drug-sensitive and drug-resistant strains of Mtb, suggesting potential as a new therapeutic agent .
- Anti-inflammatory Research : Another study focused on the compound's ability to inhibit inflammatory markers in vitro, showcasing its potential role in treating inflammatory diseases.
Q & A
Q. What synthetic methodologies are most effective for producing Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate with high stereochemical purity?
Q. How can researchers characterize the structural and electronic properties of this compound?
Techniques include:
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
Use in vitro assays like:
- Enzyme inhibition : Test against kinases or proteases via fluorogenic substrates.
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
- Receptor binding : Radioligand displacement assays (e.g., dopamine receptor subtypes) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-tert-butylphenyl group influence reactivity in cross-coupling reactions?
The bulky tert-butyl group hinders electrophilic substitution but stabilizes transition states in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) predict reduced activation energy for para-substituted derivatives compared to meta-analogs. Experimental validation involves comparing coupling yields with varying arylboronic acids .
Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?
- Meta-analysis : Compare IC₅₀ values across structurally related esters (e.g., ethyl vs. isopropyl esters).
- Molecular dynamics simulations : Assess binding pocket interactions (e.g., hydrophobic vs. hydrogen-bonding contributions).
- Dose-response profiling : Identify off-target effects using high-throughput screening .
Q. How can computational modeling predict its pharmacokinetic properties?
Tools like SwissADME or MOE calculate:
- LogP : ~3.5 (moderate lipophilicity due to tert-butyl and ester groups).
- Metabolic stability : CYP450 isoform susceptibility (e.g., CYP3A4-mediated oxidation).
- Blood-brain barrier permeability : Predicted CNS activity based on polar surface area (<70 Ų) .
Q. What advanced spectroscopic techniques validate its interaction with biological targets?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors.
- Cryo-EM : Visualize compound-receptor complexes at near-atomic resolution.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Methodological Challenges & Solutions
Addressing low yields in large-scale cyclopropane synthesis
- Flow chemistry : Improves heat transfer and reduces side reactions.
- Microwave-assisted synthesis : Accelerates reaction times (e.g., 30 minutes vs. 24 hours).
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported Cu) enhance cost efficiency .
Resolving stereochemical ambiguities in cyclopropane derivatives
- Chiral HPLC : Separates enantiomers using cellulose-based columns.
- VCD spectroscopy : Correlates vibrational circular dichroism with absolute configuration.
- Crystallographic twinning analysis : Resolves overlapping diffraction patterns .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
